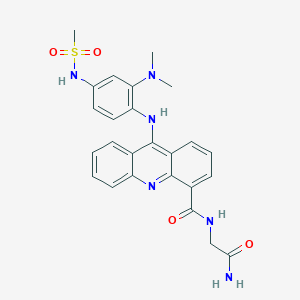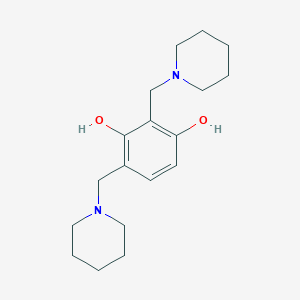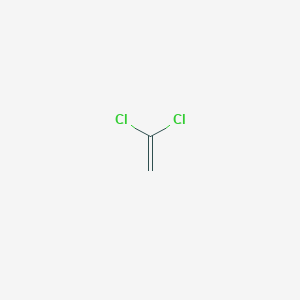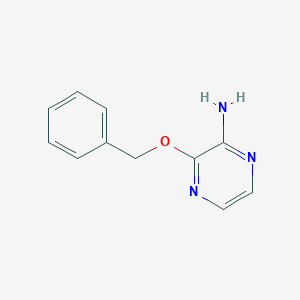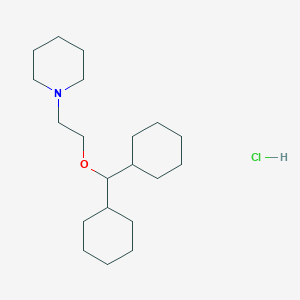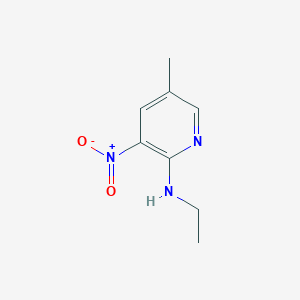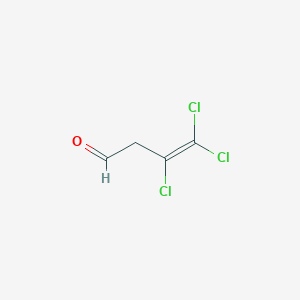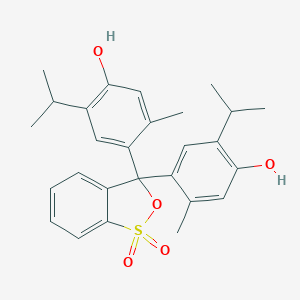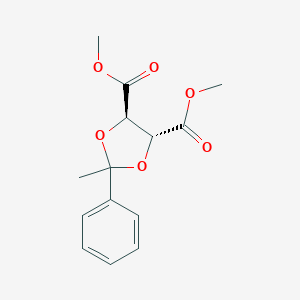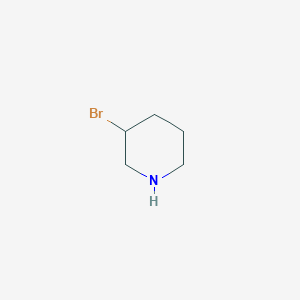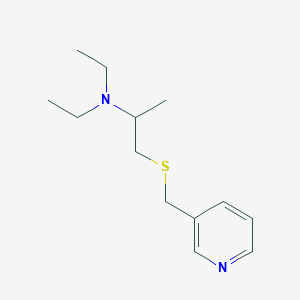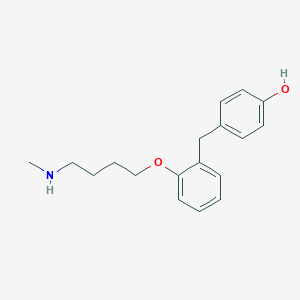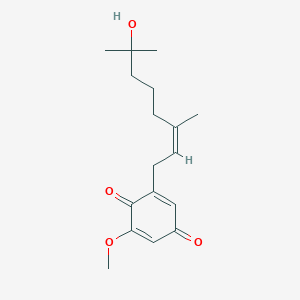
Verapliquinone D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Verapliquinone D is a prenylated quinone compound isolated from marine organisms, specifically from the genus Aplidium. These compounds are known for their diverse biological activities and potential therapeutic applications .
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Investigated for its role in cellular processes and as a potential therapeutic agent.
Medicine: Studied for its antitumor, antibacterial, and antiprotozoal activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Verapliquinone D can be synthesized through a series of chemical reactions involving the functionalization of quinone precursors. . The reaction conditions often include the use of specific reagents and catalysts to facilitate the functionalization and subsequent steps.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for larger-scale production. This may involve the use of more efficient catalysts and reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Verapliquinone D undergoes various chemical reactions, including:
Oxidation: Conversion of hydroquinone to quinone.
Reduction: Reduction of quinone to hydroquinone.
Substitution: Introduction of functional groups at specific positions on the quinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include various functionalized quinones and hydroquinones, which can be further utilized in different chemical and biological applications .
Mecanismo De Acción
The mechanism of action of Verapliquinone D involves its interaction with specific molecular targets and pathways. It is known to exert its effects through redox cycling and the generation of reactive oxygen species (ROS), which can induce cell death in cancer cells and inhibit the growth of pathogens . The compound’s ability to modulate oxidative stress and cellular signaling pathways makes it a promising candidate for therapeutic development .
Comparación Con Compuestos Similares
Verapliquinone D can be compared with other similar compounds, such as:
Verapliquinone A: Another prenylated quinone with similar biological activities.
Griffithane D: A methoxy-1,4-benzoquinone with antitumor properties.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound .
Propiedades
Número CAS |
109954-46-3 |
|---|---|
Fórmula molecular |
C17H24O4 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
2-[(Z)-7-hydroxy-3,7-dimethyloct-2-enyl]-6-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C17H24O4/c1-12(6-5-9-17(2,3)20)7-8-13-10-14(18)11-15(21-4)16(13)19/h7,10-11,20H,5-6,8-9H2,1-4H3/b12-7- |
Clave InChI |
LLFLYROJZGWUAK-GHXNOFRVSA-N |
SMILES isomérico |
C/C(=C/CC1=CC(=O)C=C(C1=O)OC)/CCCC(C)(C)O |
SMILES |
CC(=CCC1=CC(=O)C=C(C1=O)OC)CCCC(C)(C)O |
SMILES canónico |
CC(=CCC1=CC(=O)C=C(C1=O)OC)CCCC(C)(C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


